molecular formula C17H22N4OS B2526071 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1421465-23-7

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2526071
CAS No.: 1421465-23-7
M. Wt: 330.45
InChI Key: VSRYNBMHUYHAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a thiazole ring, another type of heterocyclic compound that is found in many drugs and is known for its therapeutic properties .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the presence of the pyrazole and thiazole rings. These rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s conformation and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the pyrazole and thiazole rings might undergo reactions such as substitution or addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the pyrazole and thiazole rings might affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the versatility of pyrazole and isoxazole derivatives, highlighting their potential in developing novel antimicrobial agents. A study outlined an efficient synthesis of substituted pyrazoles and isoxazoles, showcasing their antibacterial and antifungal activities against various strains such as S. aureus, B. subtilis, A. niger, and A. flavous. This work underscores the compound's applicability in creating new antimicrobial treatments (Biradar et al., 2009).

Reaction Mechanisms and Synthetic Pathways

Another facet of research focuses on the chemical reactivity and synthesis pathways of related compounds. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was examined, revealing a complex reaction mechanism involving ANRORC rearrangement and N-formylation. This study contributes to our understanding of the chemical behavior of pyrazole derivatives and their potential applications in synthesis (Ledenyova et al., 2018).

Antibacterial and Cytotoxic Activities

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has indicated promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have also been assessed for their cytotoxic activity, showing potential at non-cytotoxic concentrations, which points to their utility in developing new antibacterial agents with minimal adverse effects on human cells (Palkar et al., 2017).

Anticancer Applications

The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has been explored for their potential as anticancer agents. This area of research is critical in the search for new treatments, highlighting the compound's relevance in medicinal chemistry and oncology. Studies have shown significant effects against various cancer cell lines, underscoring the potential of these compounds in anticancer therapy (Nassar et al., 2015).

Future Directions

Given the wide range of biological activities associated with pyrazole and thiazole derivatives, this compound could potentially be explored for various applications, particularly in the field of drug discovery .

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-10-13(2)21(20-12)17-19-15(11-23-17)8-9-18-16(22)14-6-4-3-5-7-14/h3-4,10-11,14H,5-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRYNBMHUYHAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CCC=CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.